![molecular formula C9H15BrO2 B14488089 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane CAS No. 64259-26-3](/img/structure/B14488089.png)
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C9H15BrO2. It is an epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane typically involves the reaction of 2-bromocyclohexanol with an epoxidizing agent. One common method is the reaction of 2-bromocyclohexanol with a base such as sodium hydroxide (NaOH) in the presence of an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the formation of an intermediate bromohydrin, which then undergoes intramolecular cyclization to form the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The epoxide can be oxidized to form diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Major Products
Nucleophilic Substitution: Formation of substituted alcohols or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of diols or other oxidized products.
Scientific Research Applications
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on proteins, nucleic acids, and other biomolecules. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorocyclohexyl)oxy]methyl}oxirane
- 2-{[(2-Fluorocyclohexyl)oxy]methyl}oxirane
- 2-{[(2-Iodocyclohexyl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and research.
Properties
CAS No. |
64259-26-3 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
2-[(2-bromocyclohexyl)oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h7-9H,1-6H2 |
InChI Key |
MFPOCWCYSUAOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
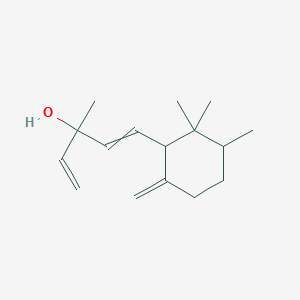

![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
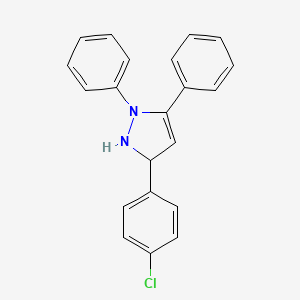
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
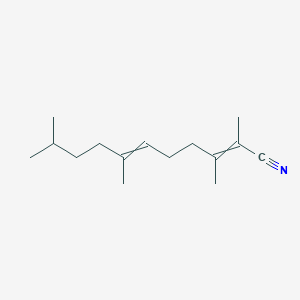

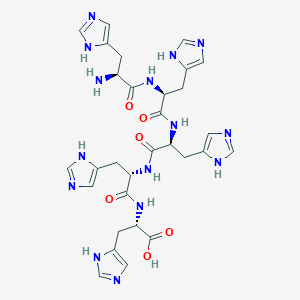
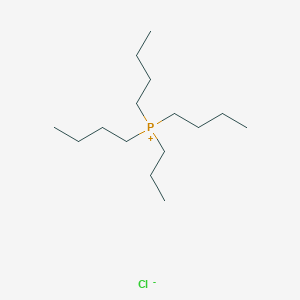
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
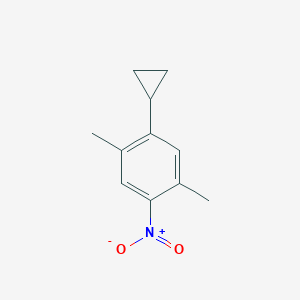
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
